ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
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Overview
Description
Ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[3,2-c]pyridine core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[3,2-c]pyridine core through a cyclization reaction. This is followed by the introduction of the fluorobenzyl group via nucleophilic substitution. The final step involves esterification to introduce the ethyl ester moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrano[3,2-c]pyridine core structure is known to interact with various cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
- Ethyl 4-{2-[(2-bromobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
- Ethyl 4-{2-[(2-methylbenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate
Uniqueness
The presence of the fluorobenzyl group in ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from similar compounds with different substituents, offering potential advantages in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C24H20FNO6 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-fluorophenyl)methoxy]phenyl]-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate |
InChI |
InChI=1S/C24H20FNO6/c1-2-30-24(29)17-12-26-23(28)21-16(11-20(27)32-22(17)21)15-8-4-6-10-19(15)31-13-14-7-3-5-9-18(14)25/h3-10,12,16H,2,11,13H2,1H3,(H,26,28) |
InChI Key |
RNSHWCQHLYKSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC=CC=C3OCC4=CC=CC=C4F |
Origin of Product |
United States |
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